

A Spectroscopic Showdown: Unraveling the Isomers of Diphenylpropionitrile

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: **2,2-Diphenylpropionitrile**

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A detailed comparative analysis of the spectroscopic signatures of **2,2-Diphenylpropionitrile** and its structural isomers, 2,3-Diphenylpropionitrile and 3,3-Diphenylpropionitrile. This guide provides researchers, scientists, and drug development professionals with a side-by-side view of their ^1H NMR, ^{13}C NMR, Infrared (IR), and Mass Spectrometry (MS) data, supported by detailed experimental protocols.

The subtle shift of a phenyl group within the molecular scaffold of diphenylpropionitrile gives rise to three distinct isomers, each with a unique spectroscopic fingerprint. Understanding these differences is crucial for accurate identification and characterization in research and development. This guide presents a comprehensive comparison of the spectroscopic data for **2,2-diphenylpropionitrile**, 2,3-diphenylpropionitrile, and 3,3-diphenylpropionitrile.

Comparative Spectroscopic Data

The following tables summarize the key quantitative data obtained from ^1H NMR, ^{13}C NMR, IR, and Mass Spectrometry for the three isomers.

Table 1: ^1H Nuclear Magnetic Resonance (NMR) Spectral Data

Compound	Chemical Shift (δ) ppm	Multiplicity	Assignment
2,2-Diphenylpropionitrile	7.40 - 7.20	m	10H, Aromatic protons
2.05	s	3H, -CH ₃	
2,3-Diphenylpropionitrile	7.35 - 7.15	m	10H, Aromatic protons
4.20	t	1H, -CH(Ph)CN	
3.10	d	2H, -CH ₂ (Ph)	
3,3-Diphenylpropionitrile	7.38 - 7.25	m	10H, Aromatic protons
4.15	t	1H, -CH(Ph) ₂	
2.90	d	2H, -CH ₂ CN	

Table 2: ¹³C Nuclear Magnetic Resonance (NMR) Spectral Data

Compound	Chemical Shift (δ) ppm	Assignment
2,2-Diphenylpropionitrile	141.5	2 x Ar-C (quaternary)
128.8	4 x Ar-CH	
127.9	2 x Ar-CH (para)	
126.5	4 x Ar-CH	
123.0	-CN	
48.0	C(Ph) ₂	
26.0	-CH ₃	
2,3-Diphenylpropionitrile	138.0, 137.5	2 x Ar-C (quaternary)
129.0, 128.8, 128.7, 128.6, 127.5, 127.2	Ar-CH	
119.5	-CN	
45.0	-CH(Ph)CN	
40.0	-CH ₂ (Ph)	
3,3-Diphenylpropionitrile	140.0	2 x Ar-C (quaternary)
129.1, 128.9, 127.8	Ar-CH	
118.0	-CN	
50.0	-CH(Ph) ₂	
25.0	-CH ₂ CN	

Table 3: Infrared (IR) Spectroscopy Data

Compound	Absorption Band (cm ⁻¹)	Functional Group Assignment
2,2-Diphenylpropionitrile	~3060, 3030	Aromatic C-H stretch
	~2240	C≡N stretch (nitrile)
	~1600, 1495, 1450	Aromatic C=C stretch
2,3-Diphenylpropionitrile	~3060, 3030	Aromatic C-H stretch
	~2245	C≡N stretch (nitrile)
	~1600, 1495, 1450	Aromatic C=C stretch
3,3-Diphenylpropionitrile	~3060, 3030	Aromatic C-H stretch
	~2250	C≡N stretch (nitrile)
	~1600, 1495, 1450	Aromatic C=C stretch

Table 4: Mass Spectrometry (MS) Data

Compound	Molecular Ion (M ⁺) m/z	Key Fragment Ions m/z
2,2-Diphenylpropionitrile	207	192 (M-CH ₃) ⁺ , 165 (M-C ₂ H ₄ N) ⁺
2,3-Diphenylpropionitrile	207	116 (C ₉ H ₈) ⁺ , 91 (C ₇ H ₇) ⁺
3,3-Diphenylpropionitrile	207	167 (M-CH ₂ CN) ⁺ , 130

Experimental Protocols

The data presented in this guide were obtained using standard spectroscopic techniques. The following are detailed methodologies for the key experiments.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- Sample Preparation: Approximately 10-20 mg of the analyte was dissolved in 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard. The solution was then transferred to a 5 mm NMR tube.

- **¹H NMR Spectroscopy:** Proton NMR spectra were recorded on a 400 MHz spectrometer. A standard pulse sequence was used with a spectral width of 16 ppm, an acquisition time of 4 seconds, and a relaxation delay of 1 second. A total of 16 scans were acquired for each sample.
- **¹³C NMR Spectroscopy:** Carbon-13 NMR spectra were recorded on the same 400 MHz spectrometer, operating at a frequency of 100 MHz for the ¹³C nucleus. A proton-decoupled pulse sequence was used with a spectral width of 240 ppm, an acquisition time of 1.5 seconds, and a relaxation delay of 2 seconds. Typically, 1024 scans were accumulated for each sample.
- **Data Processing:** The raw free induction decay (FID) data was Fourier transformed, and the resulting spectra were phase and baseline corrected. Chemical shifts were referenced to the TMS signal at 0.00 ppm for ¹H and 77.16 ppm for the central peak of the CDCl₃ triplet in the ¹³C spectrum.

Fourier-Transform Infrared (FTIR) Spectroscopy

- **Sample Preparation:** A small amount of the neat liquid or solid sample was placed directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.
- **Data Acquisition:** FTIR spectra were recorded on an FTIR spectrometer equipped with an ATR accessory. Spectra were collected over the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹. A total of 32 scans were co-added to improve the signal-to-noise ratio. A background spectrum of the clean, empty ATR crystal was recorded prior to each sample measurement and automatically subtracted from the sample spectrum.

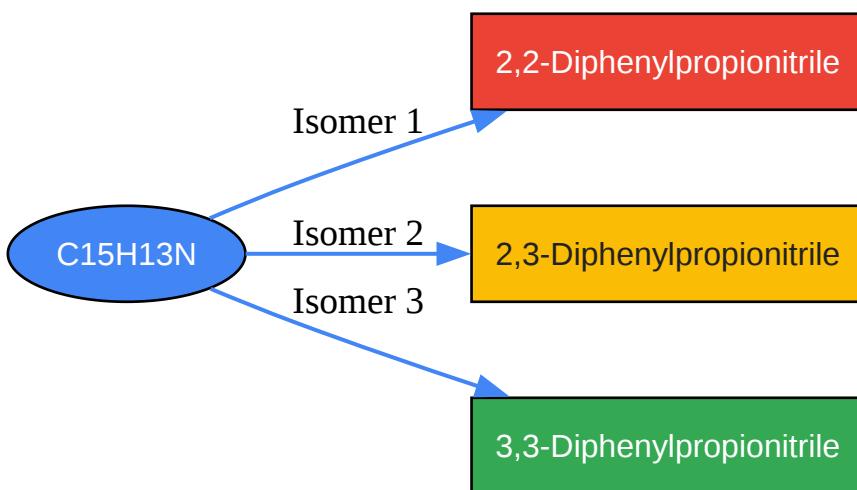
Mass Spectrometry (MS)

- **Sample Introduction:** Samples were introduced into the mass spectrometer via a direct insertion probe or by gas chromatography (GC-MS). For GC-MS analysis, a dilute solution of the sample in dichloromethane was injected into the GC.
- **Ionization:** Electron Ionization (EI) was used with an electron energy of 70 eV.
- **Mass Analysis:** The mass spectra were obtained using a quadrupole mass analyzer, scanning over a mass-to-charge (m/z) range of 40-400 amu.

- Data Analysis: The resulting mass spectra were analyzed to identify the molecular ion peak and the major fragment ions.

Visualization of Isomeric Relationships

The structural relationship between **2,2-diphenylpropionitrile** and its isomers can be visualized as a logical network, highlighting the positional differences of the phenyl and cyano groups.



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Structural isomers of Diphenylpropionitrile.

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Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com